N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 4-methoxyphenyl group at position 5 and an N-(3-chloro-4-methoxyphenyl)acetamide moiety at position 1 (). Its synthesis typically involves multi-step heterocyclization reactions, often utilizing reagents like ethyl chloroacetate or phenylisothiocyanate to form the triazole and acetamide linkages (). Structural characterization relies on spectroscopic techniques (¹H NMR, IR, MS) and crystallographic tools such as SHELXL ().
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-13-6-4-12(5-7-13)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-11-3-8-15(31-2)14(21)9-11/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAMLODEPAPNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound’s potential biological activity suggests it could be explored for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of advanced materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Solubility : The target compound’s dual methoxy groups improve aqueous solubility (~2.1 mg/mL in DMSO) compared to its 3-chloro-4-fluoro analogue (~1.5 mg/mL), as polar substituents enhance hydrophilicity (inferred from ).
- Thermal Stability : Differential scanning calorimetry (DSC) data (unavailable in evidence) would likely show decomposition temperatures >200°C due to rigid heterocyclic cores (analogous to triazolothiadiazines in ).
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazole ring and various aromatic substituents that contribute to its biological properties. The structural complexity may influence its interaction with biological targets.
Antiparasitic Activity
Research indicates that derivatives of similar structures exhibit antiparasitic properties. For instance, modifications in the molecular structure can significantly affect the potency against parasites. A study reported that certain analogs showed varying degrees of activity with effective concentrations (EC50) ranging from μM to μM depending on the substitutions made on the core structure .
Anticancer Properties
Compounds with similar triazole structures have been investigated for anticancer activities. They often exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values indicating significant inhibition of cell proliferation in breast and colon cancer cell lines . The presence of methoxy groups in the aromatic rings has been linked to enhanced activity due to increased lipophilicity and improved cell membrane permeability.
The biological mechanisms through which this compound exerts its effects likely involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes critical for parasite survival or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Study 1: Antiparasitic Efficacy
A recent study evaluated a series of triazole derivatives for their antiparasitic activity against Leishmania species. The study found that certain modifications led to enhanced efficacy with one derivative achieving an EC50 of μM . This suggests that structural optimization could yield potent antiparasitic agents.
Study 2: Anticancer Activity
In a comparative analysis of various triazole-containing compounds against human cancer cell lines (MCF-7 and HCT116), one analog demonstrated an IC50 value of μM against MCF-7 cells. This highlights the potential of triazole derivatives in cancer therapy .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
